molecular formula C14H23N5O B12225350 3-Tert-butyl-1-methyl-1-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]urea

3-Tert-butyl-1-methyl-1-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]urea

Cat. No.: B12225350
M. Wt: 277.37 g/mol
InChI Key: PQSIQVJJOCBYGV-UHFFFAOYSA-N
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Description

3-Tert-butyl-1-methyl-1-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by its unique structure, which includes a tert-butyl group, a methyl group, and a pyridazinyl azetidinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Tert-butyl-1-methyl-1-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]urea typically involves a multi-step process. One common method includes the following steps:

    Formation of the Azetidinyl Intermediate: The azetidinyl intermediate can be synthesized through a cyclization reaction involving appropriate starting materials such as 6-methylpyridazine and suitable azetidinyl precursors.

    Introduction of the Urea Moiety: The azetidinyl intermediate is then reacted with tert-butyl isocyanate and methylamine under controlled conditions to form the desired urea derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-Tert-butyl-1-methyl-1-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Nucleophiles such as amines, thiols, or halides; reactions can be conducted under mild to moderate conditions depending on the nucleophile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

3-Tert-butyl-1-methyl-1-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]urea has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool in biochemical studies.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Tert-butyl-1-methyl-1-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Tert-butyl-1-methyl-1-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]urea is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a tert-butyl group, a methyl group, and a pyridazinyl azetidinyl moiety sets it apart from other similar compounds, making it a valuable compound for various research applications.

Properties

Molecular Formula

C14H23N5O

Molecular Weight

277.37 g/mol

IUPAC Name

3-tert-butyl-1-methyl-1-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]urea

InChI

InChI=1S/C14H23N5O/c1-10-6-7-12(17-16-10)19-8-11(9-19)18(5)13(20)15-14(2,3)4/h6-7,11H,8-9H2,1-5H3,(H,15,20)

InChI Key

PQSIQVJJOCBYGV-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(C=C1)N2CC(C2)N(C)C(=O)NC(C)(C)C

Origin of Product

United States

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